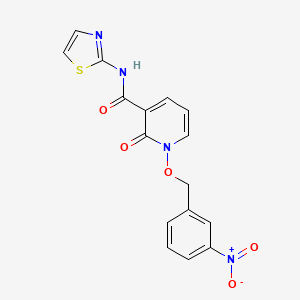

1-((3-nitrobenzyl)oxy)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that likely contains a thiazol-2-yl group and a 3-nitrobenzyl group . These groups are common in many bioactive compounds and pharmaceuticals .

Synthesis Analysis

Thiazolidine motifs, which are likely present in this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Chemical Reactions Analysis

Palladium-assisted nanocatalysts for carbon-carbon bond formation including Suzuki, Heck, Sonogashira, Negishi, Stille, Kumada, and Hiyama cross-coupling reactions have made a huge impact on organic reactions . These reactions could potentially be relevant to the synthesis or reactions of this compound.Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Molecular Assembly

The study of hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, including 2-nitrobenzoate, 3-nitrobenzoate, and 4-nitrobenzoate, demonstrates the compound's involvement in forming hydrogen-bonded structures. These structures vary from three-dimensional to one-dimensional, depending on the specific nitro-substituted benzoic acid used. The research highlights the compound's utility in molecular assembly and the efficacy of cyclic amide-amide hydrogen-bonding homodimer motifs in this process, providing insights into its potential applications in designing molecular structures through hydrogen bonding (Smith & Wermuth, 2010).

Oxidative Benzoin Reactions

Oxidative benzoin reactions describe a synthesis method using aromatic nitrocompounds as oxidizing agents. This process, catalyzed by cyanide ion or a conjugate base of a thiazolium ion, yields esters from aldehydes and alcohols. The study presents a variety of by-products, demonstrating the compound's role in facilitating oxidative reactions that may be leveraged in synthetic organic chemistry to produce valuable chemical intermediates and end products (Castells et al., 1982).

Antifungal Activity

Research on new thiazolo[3,2-a]pyridines and related heterocyclic systems has shown that these compounds possess antifungal properties. The study involved the synthesis of 2,7-disubstituted 5-amino-6,8-dicyano-2,3-dihydro-3-oxo thiazolo[3,2-a]pyridines, which upon cyclization with various agents, produced polycyclic heterocycles. This work indicates potential applications of the compound in developing antifungal agents and highlights its role in creating complex heterocyclic systems that could have therapeutic benefits (al-Thebeiti, 2000).

Zukünftige Richtungen

Palladium-based nanocatalysts have been extensively studied both in academia and in the industry because of their applications such as in carbon-carbon cross-coupling reactions, carbon-carbon homocoupling reactions, carbon-heteroatom cross-coupling reactions, and C-H activation, hydrogenation, esterification, oxidation, and reduction . These could potentially be relevant to future research involving this compound.

Eigenschaften

IUPAC Name |

1-[(3-nitrophenyl)methoxy]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O5S/c21-14(18-16-17-6-8-26-16)13-5-2-7-19(15(13)22)25-10-11-3-1-4-12(9-11)20(23)24/h1-9H,10H2,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKGSPFNFUWRNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CON2C=CC=C(C2=O)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2880837.png)

![Methyl 3-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2880841.png)

![1-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2880842.png)

![4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2880843.png)

![N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide]](/img/structure/B2880847.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2880848.png)

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2880849.png)

![N-[2-(Furan-2-yl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2880850.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2880851.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2880853.png)